molecular formula C9H10N2O B064378 Furo[2,3-c]pyridine-3-ethanamine CAS No. 167420-16-8

Furo[2,3-c]pyridine-3-ethanamine

Cat. No.: B064378
CAS No.: 167420-16-8
M. Wt: 162.19 g/mol
InChI Key: HEMSVKBCMRJJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-c]pyridine-3-ethanamine is a heterocyclic compound with the molecular formula C9H10N2O It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an ethanamine substituent at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-c]pyridine-3-ethanamine typically involves the construction of the fused ring system followed by the introduction of the ethanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furo[2,3-c]pyridine core. Subsequent functionalization at the 3-position can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced or modified using various nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furo[2,3-c]pyridine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.

    Medicine: Research has focused on its potential as a pharmacophore in drug discovery, particularly for designing molecules with therapeutic activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It can be used in the synthesis of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of Furo[2,3-c]pyridine-3-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of the target protein. This modulation can lead to various biological effects, depending on the nature of the target and the specific interactions involved. Pathways affected by these interactions may include signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Furo[2,3-c]pyridine-3-ethanamine can be compared with other similar compounds, such as:

    Furo[2,3-b]pyridine: Another fused heterocyclic compound with a different ring fusion pattern, leading to distinct chemical and biological properties.

    Furo[3,2-c]pyridine: Similar in structure but with variations in the position of the furan and pyridine rings, affecting its reactivity and applications.

    Furo[3,4-c]pyridine:

Uniqueness: this compound is unique due to its specific ring fusion and the presence of the ethanamine group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-furo[2,3-c]pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-3-1-7-6-12-9-5-11-4-2-8(7)9/h2,4-6H,1,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMSVKBCMRJJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440281
Record name Furo[2,3-c]pyridine-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167420-16-8
Record name Furo[2,3-c]pyridine-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.